2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

描述

Chemical Identity and Nomenclature

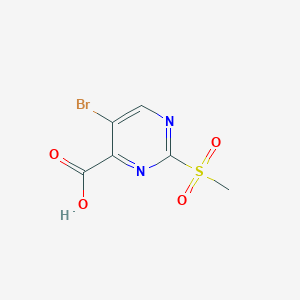

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is a heterocyclic compound with the systematic IUPAC name 5-bromo-2-methylsulfonylpyrimidine-4-carboxylic acid . Its molecular formula is C₆H₅BrN₂O₄S , and it has a molecular weight of 281.08 g/mol . The compound is identified by the CAS Registry Number 30321-94-9 and is classified under specialty chemicals in research contexts .

Key structural features include:

- A pyrimidine ring substituted at the 2-position with a methylsulfonyl group (-SO₂CH₃).

- A bromine atom at the 5-position.

- A carboxylic acid functional group (-COOH) at the 4-position.

Synonyms for this compound include:

Historical Context and Development

The compound emerged as a synthetic intermediate in the late 20th century, driven by advances in pyrimidine chemistry. Early synthesis routes involved:

- Oxidation of thioether precursors : For example, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid ethyl ester is oxidized with 3-chloroperbenzoic acid to introduce the sulfonyl group .

- Condensation reactions : Using 2-bromomalonaldehyde and acetamidine hydrochloride in acetic acid with molecular sieves, followed by bromination .

Modern approaches leverage cross-coupling reactions, such as Suzuki-Miyaura couplings, to diversify the pyrimidine core . Industrial production often employs continuous flow reactors to optimize yield and purity .

Significance in Heterocyclic Chemistry

Pyrimidines are foundational in nucleic acids (e.g., cytosine, thymine) and pharmaceuticals. The substituents in this compound enhance its reactivity and utility:

- Bromine : Enables nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Methylsulfonyl group : Acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position .

- Carboxylic acid : Facilitates salt formation or esterification for prodrug development .

This trifunctional scaffold is pivotal in designing kinase inhibitors and antimicrobial agents .

Overview of Substituted Pyrimidines in Chemical Research

Substituted pyrimidines are extensively studied for their pharmacological and material science applications. Key trends include:

Recent studies highlight the use of this compound in synthesizing:

属性

IUPAC Name |

5-bromo-2-methylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYGRSDYBWXDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406769 | |

| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30321-94-9 | |

| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methanesulfonylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods

General Synthetic Strategy

The preparation of 2-methylsulfonyl-5-bromopyrimidine-4-carboxylic acid typically involves three key transformations:

- Construction of the pyrimidine core with appropriate substituents.

- Introduction of the bromine at the 5-position.

- Oxidation of a methylthio group to a methylsulfonyl group.

- Hydrolysis or deprotection to yield the free carboxylic acid.

Stepwise Synthesis from 5-Bromo-2-methylthiopyrimidine-4-carboxylic Acid Ester

Step 1: Synthesis of the Pyrimidine Core

A common approach is the cyclization of suitable precursors (e.g., amidines and β-dicarbonyl compounds or their equivalents) to yield a pyrimidine ring bearing a methylthio group at the 2-position and a bromine at the 5-position. For example, condensation of 2-bromomalonaldehyde with appropriate amidines under acidic conditions can yield 5-bromo-2-substituted pyrimidines.

Step 2: Esterification

The carboxylic acid is often introduced as an ester (e.g., ethyl or methyl ester) to facilitate purification and handling. This can be achieved via standard esterification procedures or by using ester-containing starting materials.

Step 3: Oxidation of Methylthio to Methylsulfonyl

The methylthio group at the 2-position is oxidized to a methylsulfonyl group using peracids such as 3-chloroperbenzoic acid. The reaction is typically performed in dichloromethane at 0–20 °C under an inert atmosphere. The process is efficient, with reported yields up to 77% for the ester intermediate.

Step 4: Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under acidic or basic conditions to yield the target carboxylic acid. This step is straightforward and uses standard saponification or acid hydrolysis procedures.

Alternative Approaches and Functional Group Interconversions

Attempts to directly functionalize commercially available pyrimidines (e.g., via regioselective lithiation or magnesiation followed by carboxylation) have generally failed to provide satisfactory yields or selectivity. Therefore, the stepwise approach described above remains the most reliable.

Representative Experimental Procedures

The following table summarizes key steps, reagents, and conditions from diverse literature sources:

Detailed Reaction Example

Oxidation of 5-bromo-2-methylthiopyrimidine-4-carboxylic acid ester:

- Dissolve the ester (e.g., 100 mg, 0.36 mmol) in 5 mL dichloromethane.

- Cool to 0 °C under argon.

- Slowly add a solution of 3-chloroperbenzoic acid (178 mg, 0.72 mmol) in 5 mL dichloromethane.

- Stir for 30 min at 0 °C, then allow to warm to room temperature and stir for 6 h.

- Partition between dichloromethane and saturated sodium bicarbonate solution.

- Extract, wash, dry, and concentrate.

- Purify by silica gel chromatography (heptane/ethyl acetate gradient).

- Yield: 86 mg (77%) of the methylsulfonyl ester.

Summary Table: Key Synthetic Steps

| Transformation | Typical Reagents/Conditions | Notes |

|---|---|---|

| Pyrimidine ring construction | Amidines, β-dicarbonyls, acid catalysis | Bromine introduced early |

| Esterification | Alcohols, acid catalysis | Facilitates purification |

| Methylthio to methylsulfonyl | 3-chloroperbenzoic acid, DCM, 0–20 °C, inert | High yield, mild conditions |

| Ester hydrolysis | Acidic or basic hydrolysis | Standard saponification |

化学反应分析

Types of Reactions

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Organic Synthesis

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid serves as a crucial building block for synthesizing various pyrimidine derivatives. Its bromine and sulfonyl groups facilitate nucleophilic substitutions and other reactions that lead to more complex organic molecules.

Pharmaceutical Development

The compound is investigated for its potential as a pharmaceutical intermediate. Pyrimidine derivatives are known for their biological activities, including antimicrobial and anticancer properties. The unique structure of this compound may contribute to novel therapeutic agents targeting specific diseases .

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Anticancer Activity : Studies have shown that derivatives can inhibit key cancer-related kinases, demonstrating potential against various cancer cell lines. For instance, related compounds displayed IC50 values between 10 to 30 µM against tumor cells.

- Antimicrobial Properties : The compound's structural characteristics suggest potential effectiveness against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported MIC values indicating significant antibacterial activity .

- Anti-inflammatory Effects : Pyrimidine derivatives have been documented to suppress inflammatory mediators such as COX-2 and nitric oxide, showcasing their potential in treating inflammatory conditions .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of pyrimidine derivatives using A549 human lung adenocarcinoma cells. The results indicated that modifications to the pyrimidine structure could enhance cytotoxicity, with certain substitutions leading to reduced cell viability to below 70% compared to controls .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives of the compound were tested against resistant strains of Staphylococcus aureus. Results demonstrated potent antibacterial effects with MIC values comparable to standard antibiotics like vancomycin, highlighting the compound's relevance in addressing antibiotic resistance .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

作用机制

The mechanism of action of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Functional Group Analysis

Sulfur-Containing Groups

- Methylsulfonyl (-SO₂CH₃) : Enhances acidity (pKa ~1–2 for carboxylic acid) and stabilizes negative charges, favoring interactions with basic residues in biological targets. This group also increases metabolic stability compared to thioethers .

- Methylthio (-SCH₃) : Less electron-withdrawing than -SO₂CH₃, making the compound more nucleophilic. The thioether can undergo oxidation to sulfoxide or sulfone derivatives .

Halogen vs. Amino Groups

- Bromine (-Br) : Facilitates halogen bonding and serves as a site for palladium-catalyzed cross-coupling reactions .

- However, it may reduce metabolic stability due to susceptibility to oxidation .

Carboxylic Acid vs. Ester

生物活性

Overview

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is , with a molar mass of approximately 251.07 g/mol. The compound features a bromine atom at the 5-position, a methylsulfonyl group at the 2-position, and a carboxylic acid functional group at the 4-position of the pyrimidine ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that compounds within the pyrimidine class, including this compound, exhibit significant biological activities such as:

The mechanism of action for this compound likely involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction may lead to the inhibition of certain enzymes or modulation of biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

A study investigating the antimicrobial potential of various pyrimidine derivatives found that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. While direct data on this compound is limited, its structural analogs indicate promising antimicrobial properties.

Anti-inflammatory Studies

In a recent analysis, several pyrimidine derivatives were tested for their anti-inflammatory effects using COX enzyme inhibition assays. The results indicated that certain compounds had IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes, demonstrating strong anti-inflammatory activity comparable to known inhibitors like celecoxib .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Compound A | 19.45 ± 0.07 μM | 42.1 ± 0.30 μM |

| Compound B | 26.04 ± 0.36 μM | 31.4 ± 0.12 μM |

| Compound C | 28.39 ± 0.03 μM | 23.8 ± 0.20 μM |

Anticancer Potential

While specific studies on the anticancer activity of this compound are scarce, research on related pyrimidine derivatives suggests that these compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

常见问题

Q. What are the recommended methods for synthesizing 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid?

A two-step approach is typically employed:

- Bromination : Introduce bromine at the 5-position of a pyrimidine precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion to avoid side reactions).

- Sulfonylation : React the brominated intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

Q. What solvent systems are optimal for solubility and storage?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. For long-term storage:

- Store at -20°C in anhydrous DMSO (10 mM stock solutions).

- Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data?

Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from steric or electronic effects of the methylsulfonyl and bromine groups.

- Perform DFT calculations to map electron density distributions and predict reactive sites.

- Compare with analogs (e.g., 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid) to isolate substituent effects .

Q. What strategies optimize the design of analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace bromine with chloro or iodo groups to assess halogen-dependent bioactivity.

- Substituent tuning : Introduce electron-donating groups (e.g., methoxy) at the 4-position to study electronic effects on binding affinity.

- Use Suzuki-Miyaura cross-coupling to diversify the pyrimidine ring with aryl/heteroaryl groups .

Q. How can conflicting reports on biological activity be reconciled?

Variations in assay conditions (e.g., pH, temperature) or off-target interactions may explain contradictions.

Q. What mechanistic insights explain the methylsulfonyl group's role in enzyme inhibition?

The methylsulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the pyrimidine ring. This facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。